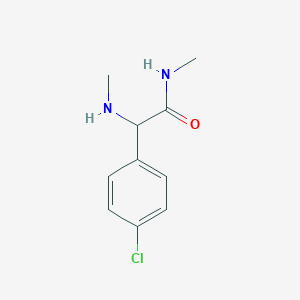

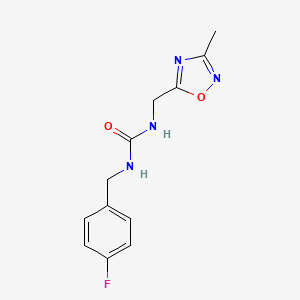

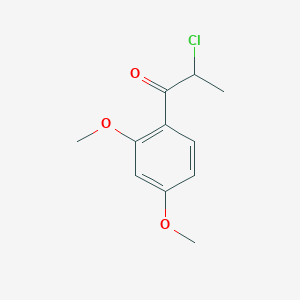

2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide" is a chemical entity that shares structural similarities with various acetamide derivatives. These derivatives have been studied for their potential therapeutic effects, molecular structures, and physical properties. Although the exact compound is not directly studied in the provided papers, related compounds such as 2-chloro-N-(2,4-dimethylphenyl)acetamide , 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide , and others have been synthesized and characterized, providing insights into their chemical behavior and interactions.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves the reaction of appropriate phenols with chloroacetyl derivatives in the presence of solvents and catalysts, as seen in the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide . The reaction conditions, such as temperature, time, and mole ratios, are optimized to achieve high yields. For instance, the synthesis of the compound in paper achieved an 80% yield under optimized conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis . These compounds often exhibit intramolecular hydrogen bonding, which influences their conformation and stability. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide displays intramolecular H-bonding with the S(6) motif . Similarly, the structure of 2-chloro-N-(4-chlorophenyl)acetamide is linked into chains through N—H⋯O hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of substituents on the phenyl ring. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity towards nucleophiles and electrophiles. The papers provided do not detail specific chemical reactions involving the compound , but they do discuss the synthesis and reactivity of structurally related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting points, and dipole moments, are often studied to understand their behavior in different environments. The optical properties, such as solvatochromic effects, are also investigated using UV-vis spectrophotometry, as seen with 2-Chloro-N-(2,4-dinitrophenyl) acetamide . The conformational preferences of these compounds can be deduced from dipole moment measurements and quantum chemical calculations, providing insights into their preferred states in solution .

科学的研究の応用

Therapeutic Effect in Japanese Encephalitis : A derivative of this compound showed significant antiviral and antiapoptotic effects in vitro and reduced viral load in Japanese encephalitis virus-infected mice, indicating potential therapeutic efficacy (Ghosh et al., 2008).

Antibacterial Properties : Synthesized derivatives of the compound demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli (Desai et al., 2008).

Structural Analysis : Studies on the structure of similar compounds, including those with chlorophenyl and acetamide groups, have provided insights into molecular conformation and intermolecular interactions, which are crucial for understanding the compound's behavior (Gowda et al., 2007).

Potential in Dye-Sensitized Solar Cells (DSSCs) : Certain derivatives have shown promising light harvesting efficiency and free energy of electron injection, making them candidates for use in photovoltaic cells (Mary et al., 2020).

Insecticidal Efficacy : Some phenoxyacetamide derivatives of the compound have been tested for their insecticidal potential against the cotton leafworm, Spodoptera littoralis, showing excellent results (Rashid et al., 2021).

CNS Depressant Activity : Schiff bases of similar compounds have been synthesized and characterized for their central nervous system (CNS) depressant activity, contributing to the development of potential therapeutic agents (Bhattacharjee et al., 2011).

Herbicidal Activities : Derivatives have shown strong herbicidal activities against various upland weeds, indicating potential agricultural applications (Kai et al., 1998).

α-Glucosidase Inhibitory Potential : Novel derivatives were found to be promising inhibitors of α-glucosidase, an enzyme relevant to diabetes management, suggesting potential in therapeutic applications (Iftikhar et al., 2019).

特性

IUPAC Name |

2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-12-9(10(14)13-2)7-3-5-8(11)6-4-7/h3-6,9,12H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSUDGUYWWIADP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=C(C=C1)Cl)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514326.png)

![4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2514328.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2514329.png)

![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride](/img/structure/B2514331.png)

![2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2514334.png)

![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)